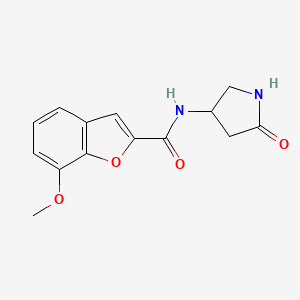

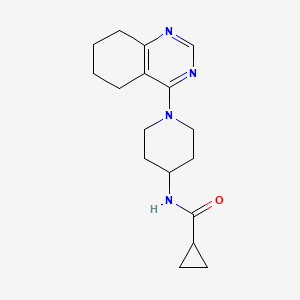

7-methoxy-N-(5-oxopyrrolidin-3-yl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature. They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds and have attracted the attention of chemical and pharmaceutical researchers worldwide .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The chemical structure of benzofuran compounds is composed of fused benzene and furan rings . This unique structural feature makes benzofuran a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structure. For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Novel Compounds : The compound has been used as a base for synthesizing various novel heterocyclic compounds with potential biological activities. For instance, it has been an initiative for preparing compounds such as N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo- difuran-2-carboxamide and N-(2-thioxopyrimidine)-methylbenzodifuran-2-carbimidoylchloride. These derivatives exhibit significant inhibitory activity on cyclooxygenase enzymes and display analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Neuroprotective and Antioxidant Effects : A series of derivatives of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide have been synthesized and evaluated for their neuroprotective and antioxidant activities. These compounds showed considerable protection against NMDA-induced excitotoxic neuronal cell damage and exhibited radical scavenging and antioxidant activities. Specifically, certain derivatives with -CH3 and -OH substitutions demonstrated significant effects (Cho et al., 2015).

Antimicrobial Activity : New pyridine derivatives synthesized from 7-methoxy-N-(5-oxopyrrolidin-3-yl)benzofuran-2-carboxamide have been studied for their antimicrobial activity. These compounds exhibited variable and modest activity against several strains of bacteria and fungi, suggesting potential applications in the field of infectious diseases (Patel, Agravat, & Shaikh, 2011).

PARP-1 Inhibition for Cancer Treatment : Benzofuran-7-carboxamide, a related compound, has been identified as a novel scaffold for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are significant in the context of cancer therapy. These compounds, with various substitutions, have been synthesized and evaluated for their effectiveness in inhibiting PARP-1, an enzyme involved in DNA repair in cancer cells (Lee, Yi, Lee, & Oh, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Benzofuran compounds have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds. Therefore, they have attracted much attention due to their biological activities and potential applications as drugs . Future research in this area may focus on developing new benzofuran derivatives with improved efficacy and safety profiles.

properties

IUPAC Name |

7-methoxy-N-(5-oxopyrrolidin-3-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-19-10-4-2-3-8-5-11(20-13(8)10)14(18)16-9-6-12(17)15-7-9/h2-5,9H,6-7H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOJFUCHLGFTHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CC(=O)NC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-N-(5-oxopyrrolidin-3-yl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2687640.png)

![2-[[4-(Dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687644.png)

![3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B2687649.png)

![4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide](/img/no-structure.png)

![1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2687651.png)

![N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2687652.png)

![diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2687655.png)

![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2687660.png)

![2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687662.png)